molecular formula C16H16N2O2S B6522167 6-methyl-4-[(3-methylphenyl)methyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione CAS No. 951554-14-6

6-methyl-4-[(3-methylphenyl)methyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione

Cat. No.: B6522167
CAS No.: 951554-14-6
M. Wt: 300.4 g/mol
InChI Key: IYBBHPLAAVHPMX-UHFFFAOYSA-N
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Description

6-Methyl-4-[(3-methylphenyl)methyl]-4H-1λ⁶,2,4-benzothiadiazine-1,1-dione is a benzothiadiazine derivative characterized by a 1,1-dione (sulfone) group, a methyl substituent at position 6, and a 3-methylbenzyl group at position 4. The compound’s synthesis likely follows a pre-core functionalization strategy, where substituents are introduced before cyclization to ensure regioselectivity and purity, as demonstrated in analogous benzothiadiazine syntheses .

Benzothiadiazine derivatives are studied for diverse applications, including antimicrobial and bioactive properties (e.g., hydrazinylidene-substituted analogs in ).

Properties

IUPAC Name

6-methyl-4-[(3-methylphenyl)methyl]-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-12-4-3-5-14(8-12)10-18-11-17-21(19,20)16-7-6-13(2)9-15(16)18/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBBHPLAAVHPMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=NS(=O)(=O)C3=C2C=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Benzothiadiazine Derivatives

Structural Modifications and Substituent Effects

Key analogs and their substituent-driven properties:

Compound Name Substituents Molecular Formula Molecular Weight Key Features/Applications References
6-Methyl-4-[(3-methylphenyl)methyl]-4H-1λ⁶... 6-CH₃; 4-(3-methylbenzyl) C₁₇H₁₈N₂O₂S 326.40 g/mol* Enhanced lipophilicity -
7-Bromo-3,4-dihydro-2H-1λ⁶... () 7-Br; 3,4-dihydro C₇H₇BrN₂O₂S 263.11 g/mol Bromine increases molecular weight/polarity
6-Bromo-3-phenyl-4H-1λ⁶... () 6-Br; 3-Ph C₁₃H₁₀BrN₂O₂S 353.20 g/mol Aromatic substitution for π-π interactions
4-Amino-1-methyl-3,4-dihydro-1H-2λ⁶... () 4-NH₂; 1-CH₃; 3,4-dihydro C₉H₁₂N₂O₂S 212.27 g/mol Amino group enhances H-bonding capacity
  • Substituent Position and Reactivity : Introducing substituents post-cyclization (e.g., bromination) often leads to isomer mixtures, as seen in halogenation of similar scaffolds . Pre-core substitution (e.g., using substituted anthranilic acids) ensures regioselectivity, a strategy likely employed for the target compound.
  • Hydrogen-Bonding Capacity: Amino-substituted derivatives () exhibit higher H-bond donor/acceptor counts (1/4 vs. 0/4 for the target compound), impacting solubility and target binding.

Pharmacological Potential

While direct bioactivity data for the target compound is absent in the evidence, structurally related compounds exhibit antimicrobial and bioactive properties:

  • Amino-Substituted Analogs (): Enhanced solubility and H-bonding capacity may favor interactions with enzymatic targets, such as kinases or proteases.

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